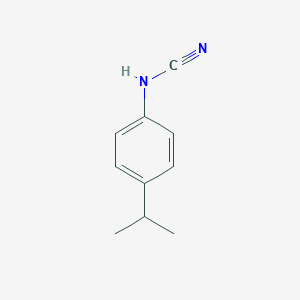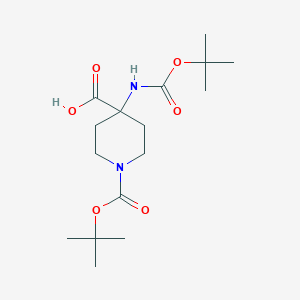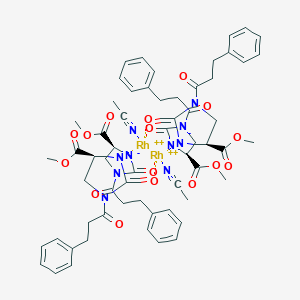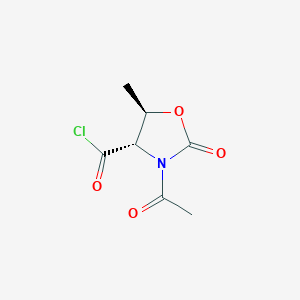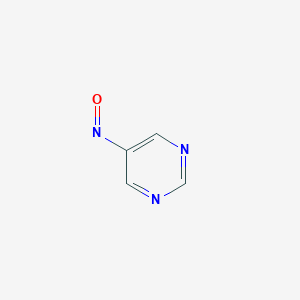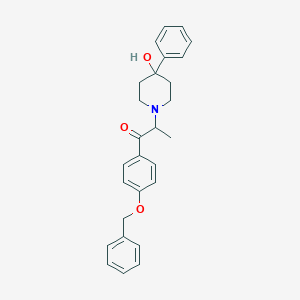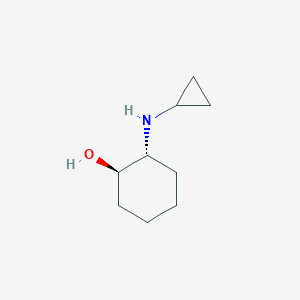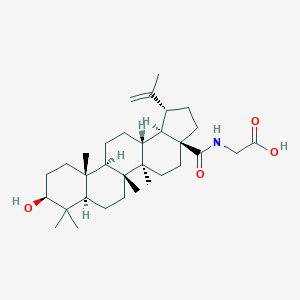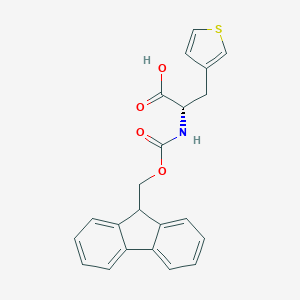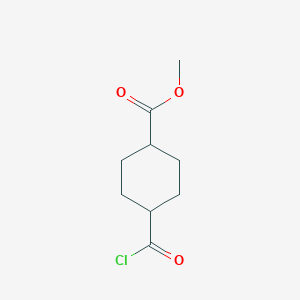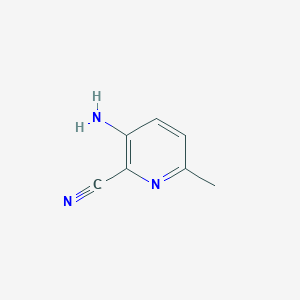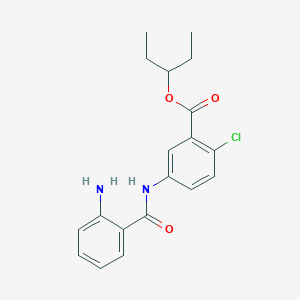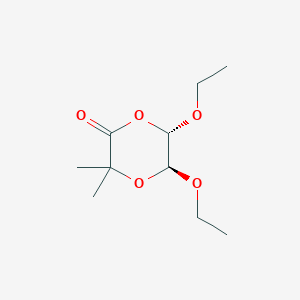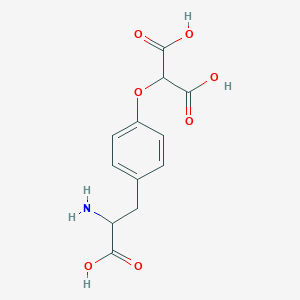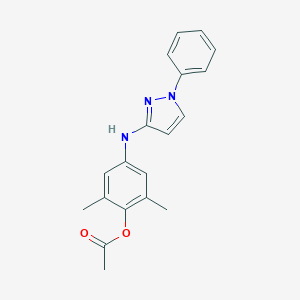
Fpl 64170XX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fpl 64170XX is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the class of compounds known as pyrazoles, which have been shown to have a range of biological activities. Fpl 64170XX is of particular interest due to its potential as a tool for investigating the mechanism of action of various biological processes.
Mechanism Of Action
The mechanism of action of Fpl 64170XX is not fully understood. However, it is believed to act by binding to specific regions of proteins, thereby inhibiting their function. This mechanism of action makes Fpl 64170XX an ideal tool for investigating the role of specific proteins in biological processes.
Biochemical And Physiological Effects
Fpl 64170XX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases. It has also been shown to modulate the activity of ion channels and transporters. These effects make Fpl 64170XX a valuable tool for investigating the role of these proteins in various biological processes.
Advantages And Limitations For Lab Experiments
One of the significant advantages of Fpl 64170XX is its specificity. It has been shown to inhibit the activity of specific proteins, making it an ideal tool for investigating the role of these proteins in various biological processes. However, one of the limitations of Fpl 64170XX is its potential toxicity. It is essential to use appropriate safety precautions when handling this compound.
Future Directions
There are several potential future directions for research involving Fpl 64170XX. One of the most significant areas of research is in the development of new compounds based on the structure of Fpl 64170XX. These compounds could have improved specificity and reduced toxicity, making them even more useful tools for investigating the mechanism of action of various biological processes.
Another potential future direction is in the use of Fpl 64170XX in drug discovery. By identifying proteins that are inhibited by Fpl 64170XX, researchers can develop new drugs that target these proteins. This approach could lead to the development of new treatments for a range of diseases.
Conclusion:
Fpl 64170XX is a synthetic compound that has become an essential tool for investigating the mechanism of action of various biological processes. Its specificity and ability to inhibit specific proteins make it a valuable tool for scientific research. However, its potential toxicity underscores the importance of using appropriate safety precautions when handling this compound. With further research, Fpl 64170XX and related compounds could lead to the development of new treatments for a range of diseases.
Synthesis Methods
Fpl 64170XX can be synthesized using a variety of methods. One of the most common approaches involves the reaction of 3,5-dimethyl-1H-pyrazole with 2,4-dichloro-5-nitrophenyl isocyanate. This reaction produces Fpl 64170XX in good yield and high purity.
Scientific Research Applications
Fpl 64170XX has been used extensively in scientific research to investigate the mechanism of action of various biological processes. One of the most significant applications of Fpl 64170XX is in the study of protein-protein interactions. It has been shown to inhibit the interaction between certain proteins, providing valuable insights into the underlying mechanisms of various biological processes.
properties
CAS RN |
172670-07-4 |
|---|---|
Product Name |
Fpl 64170XX |
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate |
InChI |
InChI=1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21) |
InChI Key |
XCQWBTDXTTYPDL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3 |
Other CAS RN |
172670-07-4 |
synonyms |
2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate 2,6-dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate FPL 64170XX FPL-64170XX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



